![molecular formula C12H19N5 B11731534 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group and the other with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent (e.g., ethanol, tetrahydrofuran), room temperature to reflux.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mécanisme D'action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-amine
- 1-propyl-3,5-dimethyl-1H-pyrazole-4-amine
- 1-ethyl-1H-pyrazole-3-carbaldehyde
Uniqueness
The uniqueness of this compound lies in its dual pyrazole ring structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-amine
- 1-propyl-3,5-dimethyl-1H-pyrazole-4-amine
- 1-ethyl-1H-pyrazole-3-carbaldehyde
Propriétés
Formule moléculaire |
C12H19N5 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-3-6-17-10-12(9-14-17)13-8-11-5-7-16(4-2)15-11/h5,7,9-10,13H,3-4,6,8H2,1-2H3 |
Clé InChI |
MYBJJUSYHFIZNK-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)NCC2=NN(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
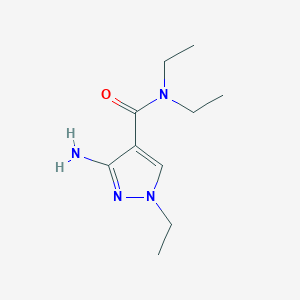

![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11731476.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731478.png)
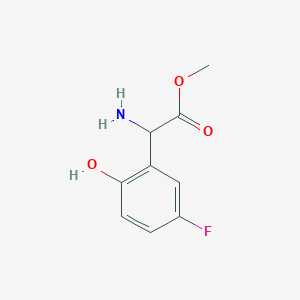
![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine](/img/structure/B11731492.png)
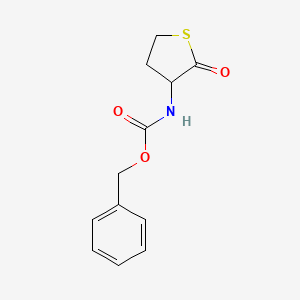
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731516.png)
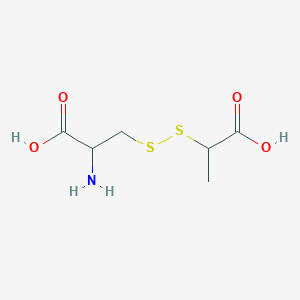
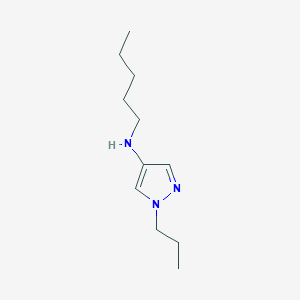
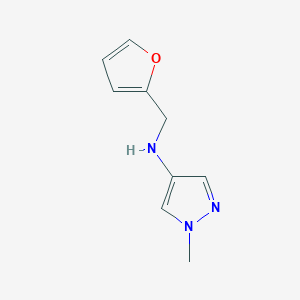
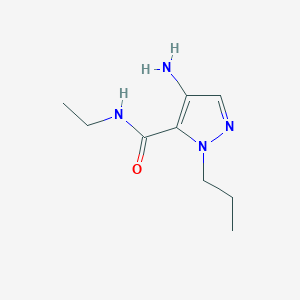
![1-[3-(Methylsulfonyl)phenyl]cyclopentanamine](/img/structure/B11731537.png)
